molecular formula C18H18N8O2S B14927114 N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14927114
M. Wt: 410.5 g/mol
InChI Key: WVAWZYLYGQKSJH-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce a variety of functional groups to the benzyl moiety.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Unique due to its combination of pyrazole, thiadiazole, and nitro groups.

    Other Pyrazole Derivatives: Similar in structure but may lack the thiadiazole or nitro groups.

    Thiadiazole Compounds: Similar in structure but may lack the pyrazole or nitro groups.

Uniqueness

The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N8O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[2-(5-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18N8O2S/c1-13-15(26(27)28)11-19-25(13)10-8-17-21-22-18(29-17)20-16-7-9-24(23-16)12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,20,22,23)

InChI Key

WVAWZYLYGQKSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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